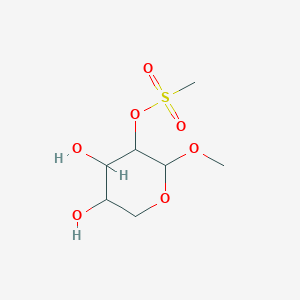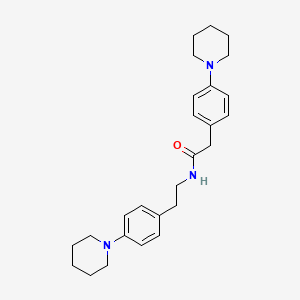
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride is a synthetic organic compound that belongs to the thiazolidine class of heterocyclic compounds It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of cysteamine with an aldehyde or ketone under acidic conditions.
Introduction of the 5-chloro-2-pyridyloxyethyl Group: This step involves the nucleophilic substitution reaction where the thiazolidine ring is reacted with 5-chloro-2-pyridyloxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of cysteamine, aldehyde or ketone, and 5-chloro-2-pyridyloxyethyl chloride.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and minimize by-products.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.
Substitution: The 5-chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
科学的研究の応用
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its biological activity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The 5-chloro-2-pyridyloxyethyl group enhances the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Thiazolidine, 3-(2-(5-bromo-2-pyridyloxy)ethyl)-, hydrochloride
- Thiazolidine, 3-(2-(5-fluoro-2-pyridyloxy)ethyl)-, hydrochloride
- Thiazolidine, 3-(2-(5-methyl-2-pyridyloxy)ethyl)-, hydrochloride
Uniqueness
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride is unique due to the presence of the 5-chloro-2-pyridyloxyethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and binding affinity, making it a valuable molecule in various scientific and industrial applications.
特性
CAS番号 |
41287-73-4 |
|---|---|
分子式 |
C10H14Cl2N2OS |
分子量 |
281.20 g/mol |
IUPAC名 |
3-[2-(5-chloropyridin-2-yl)oxyethyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2OS.ClH/c11-9-1-2-10(12-7-9)14-5-3-13-4-6-15-8-13;/h1-2,7H,3-6,8H2;1H |
InChIキー |
PXECXIZFANFWIN-UHFFFAOYSA-N |
正規SMILES |
C1CSCN1CCOC2=NC=C(C=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


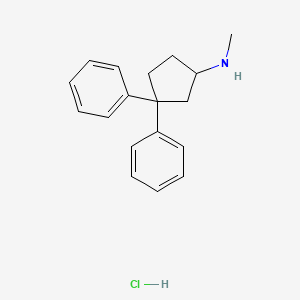
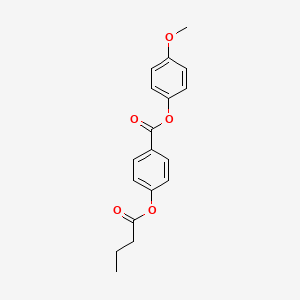
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)
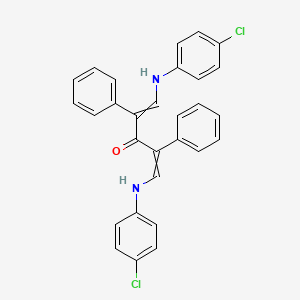

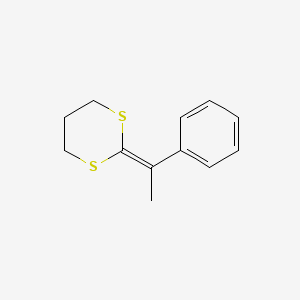
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
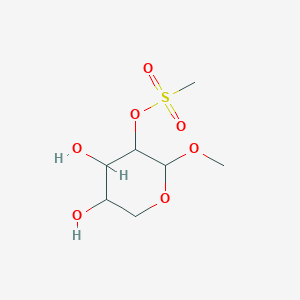
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

